molecular formula C7H5BrFNO2 B1420774 Methyl 2-bromo-6-fluoropyridine-3-carboxylate CAS No. 1214385-74-6

Methyl 2-bromo-6-fluoropyridine-3-carboxylate

Cat. No.: B1420774
CAS No.: 1214385-74-6
M. Wt: 234.02 g/mol
InChI Key: HZUAEJBUNAEEGN-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-fluoropyridine-3-carboxylate, with the molecular formula C7H5BrFNO2, is a fluorinated and brominated pyridine derivative . This compound belongs to a class of chemicals highly valued in organic and pharmaceutical synthesis. The bromo and fluoro substituents on the pyridine ring make it a versatile synthetic building block, particularly useful for metal-catalyzed cross-coupling reactions and for introducing the pyridine scaffold into more complex molecules during drug discovery and development efforts. As a methyl ester, it also offers specific reactivity for further functionalization. >

Properties

IUPAC Name

methyl 2-bromo-6-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUAEJBUNAEEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214385-74-6
Record name methyl 2-bromo-6-fluoropyridine-3-carboxylate
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Preparation Methods

Synthesis of 2-Bromo-6-fluoropyridine

The synthesis of 2-bromo-6-fluoropyridine is a crucial step in preparing methyl 2-bromo-6-fluoropyridine-3-carboxylate. One common method involves the reaction of 2,6-dibromopyridine with potassium fluoride in the presence of a crown ether, such as 18-crown-6, under vacuum conditions.

Synthesis Route:

Carboxylation and Esterification

Once 2-bromo-6-fluoropyridine is obtained, it can be converted into this compound through a carboxylation followed by an esterification reaction. However, specific literature detailing this exact sequence for this compound is limited. A general approach might involve lithiation of the pyridine ring, followed by reaction with carbon dioxide, and then esterification with methanol.

Generalized Synthesis Route:

  • Lithiation: Treatment of 2-bromo-6-fluoropyridine with a strong base like n-Butyl Lithium.
  • Carboxylation: Reaction with CO2 to form the carboxylic acid.
  • Esterification: Reaction with methanol in the presence of an acid catalyst.

Alternative Approaches

Alternative methods might involve the use of different precursors or catalysts to improve yield or simplify the synthesis. For instance, using p-toluenesulfonic acid as a catalyst in esterification reactions, as seen in the preparation of other pyridine derivatives, can enhance efficiency and reduce side reactions.

Data and Findings

Compound Synthesis Method Yield Conditions
2-Bromo-6-fluoropyridine Reaction with KF and 18-crown-6 43.90 g 190°C, 200 mbar
This compound Lithiation, carboxylation, esterification Not specified General conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-fluoropyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura

Biological Activity

Methyl 2-bromo-6-fluoropyridine-3-carboxylate is an organic compound with the molecular formula C7H5BrFNO2C_7H_5BrFNO_2 and a CAS number of 1214385-74-6. This compound features a pyridine ring with a bromine atom at the 2-position, a fluorine atom at the 6-position, and a carboxylate group at the 3-position. The unique arrangement of halogen substituents significantly influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

The presence of bromine and fluorine enhances the compound's lipophilicity and potential interactions with biological targets. The synthesis of this compound typically involves multi-step reactions, which can include nucleophilic aromatic substitution methods that allow for controlled production with desired purity levels .

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structural motifs often exhibit significant pharmacological properties. Pyridine derivatives are known for their roles in medicinal chemistry, including:

  • Antibacterial Activity : Many pyridine derivatives have demonstrated effectiveness against various bacterial strains.
  • Antifungal Effects : Certain compounds within this class have shown promise in inhibiting fungal growth.
  • Antitumor Properties : Some studies suggest that pyridine derivatives can induce apoptosis in cancer cells .

The halogen substituents (bromine and fluorine) can enhance bioactivity by influencing the compound's binding capabilities to biological receptors. This interaction is crucial for drug design, as it affects the pharmacodynamics and pharmacokinetics of potential therapeutic agents.

Table 1: Comparison of Biological Activities of Pyridine Derivatives

Compound NameAntibacterialAntifungalAntitumor
This compoundLimited DataLimited DataLimited Data
Methyl 2-bromo-5-fluoropyridine-3-carboxylateYesYesYes
Other Pyridine DerivativesYesYesYes

Case Studies and Research Findings

Research on similar compounds has highlighted their potential as therapeutic agents. For instance, studies focusing on pyridine derivatives have reported:

  • Antimicrobial Screening : Compounds structurally related to this compound have been evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. The presence of halogen atoms was found to enhance activity due to increased lipophilicity, which facilitates membrane penetration.
  • Cytotoxicity Determination : In vitro assays have indicated that certain pyridine derivatives exhibit cytotoxic effects against cancer cell lines, such as HeLa cells. The cytotoxicity was observed to increase in a dose-dependent manner, suggesting that these compounds could be further developed as anticancer agents .
  • Interaction Studies : Investigations into the reactivity of this compound with various nucleophiles and electrophiles are ongoing. Understanding these interactions is essential for predicting its behavior in biological systems and its potential therapeutic applications .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-bromo-6-fluoropyridine-3-carboxylate serves as a valuable building block in pharmaceutical research. Its structural characteristics allow it to participate in various synthetic pathways leading to biologically active compounds.

Potential Uses in Drug Development

  • Antimicrobial Agents : Compounds with similar pyridine structures have demonstrated antibacterial and antifungal properties. The presence of halogens (bromine and fluorine) may enhance bioactivity by improving lipophilicity and receptor binding capabilities.
  • Antitumor Activity : Pyridine derivatives are often explored for their anticancer potential. The unique substituents in this compound may facilitate interactions with biological targets associated with cancer proliferation.

Case Studies in Drug Design

  • Synthesis of Antiparasitic Agents :
    • A study demonstrated that pyridine derivatives could be optimized for activity against Plasmodium falciparum, the malaria-causing parasite. The incorporation of this compound into drug scaffolds resulted in enhanced efficacy due to its favorable pharmacokinetic properties .
  • Inhibitors of Kinases :
    • Research has indicated that compounds similar to this compound can inhibit specific kinases implicated in various cancers, showcasing its potential as a therapeutic agent .

Organic Synthesis Applications

The compound is also utilized as an intermediate in organic synthesis, enabling the construction of more complex molecular architectures.

Synthetic Pathways

This compound can be synthesized through various methods, including:

  • Bromination Reactions : The introduction of bromine is typically achieved using brominating agents under controlled conditions, which allows for high yields and purity.
  • Coupling Reactions : It can participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing diverse organic compounds.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesApplication Area
This compoundBromine at position 2, Fluorine at position 6Pharmaceutical intermediates
Methyl 3-bromo-6-formylpyridine-2-carboxylateFormyl group at position 6Antimicrobial and anticancer agents
Methyl 2-chloro-5-fluoropyridine-3-carboxylateChlorine instead of bromineSynthetic intermediates

Agricultural Applications

While primarily focused on pharmaceutical applications, this compound may also find utility in agricultural chemistry as a precursor for developing agrochemicals.

Potential Uses

The compound's reactivity can be harnessed to synthesize herbicides or pesticides that target specific biological pathways in pests or weeds, thereby enhancing crop protection strategies.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: Fluorine (high electronegativity) in the target compound increases the electron-deficient nature of the pyridine ring compared to the amino group in Methyl 2-amino-6-bromopyridine-3-carboxylate, favoring electrophilic substitution reactions . Chlorine in Methyl 6-bromo-3-chloropicolinate provides moderate electron withdrawal but may sterically hinder reactions at C3 compared to fluorine .
  • Reactivity in Cross-Coupling :

    • Bromine at C2 in the target compound is more reactive in palladium-catalyzed couplings than chlorine at C3 in Methyl 6-bromo-3-chloropicolinate due to better leaving-group ability .
  • Applications: The amino derivative (Methyl 2-amino-6-bromopyridine-3-carboxylate) is prioritized in drug discovery for its ability to form hydrogen bonds with biological targets . The target compound’s fluorine atom enhances metabolic stability in pharmaceuticals, while the chloro analog is more common in agrochemicals due to cost-effectiveness .

Role of the Ester Group

The methyl ester at C3 enables hydrolysis to carboxylic acids or transesterification, providing a handle for further derivatization. This contrasts with 2-bromo-3-methylpyridine, which lacks an ester group and is primarily used as a ligand or catalyst precursor .

Q & A

Basic: What synthetic routes are effective for preparing Methyl 2-bromo-6-fluoropyridine-3-carboxylate, and how is regioselectivity controlled during halogenation?

Methodological Answer:
The synthesis typically involves sequential halogenation and esterification. A regioselective bromination at the 2-position can be achieved using directed ortho-metalation (DoM) with lithium diisopropylamide (LDA), followed by quenching with a bromine source. Fluorination at the 6-position may employ nucleophilic aromatic substitution (SNAr) using KF or CsF under anhydrous conditions. To control regioselectivity, steric and electronic effects of substituents (e.g., ester groups at position 3) direct halogenation sites. Computational modeling (e.g., DFT) can predict reactivity patterns, while HPLC or GC-MS monitors reaction progress .

Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions via coupling constants (e.g., 3JHF^3J_{H-F} for fluorine interactions).

Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and halogen isotope patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} splitting).

X-ray Crystallography : Single-crystal analysis using SHELXL (for refinement) and WinGX (for data processing) resolves bond lengths and angles, critical for verifying regiochemistry. ORTEP-3 visualizes thermal ellipsoids to assess structural rigidity .

Advanced: How do electron-withdrawing groups (Br, F) influence the pyridine ring’s reactivity in cross-coupling reactions?

Methodological Answer:
The 2-bromo and 6-fluoro substituents activate the ring toward Suzuki-Miyaura or Buchwald-Hartwig couplings. Bromine’s electronegativity enhances oxidative addition with Pd(0) catalysts, while fluorine’s inductive effect stabilizes transition states. To optimize catalytic efficiency:

  • Screen ligands (e.g., SPhos, Xantphos) to mitigate steric hindrance from the 3-carboxylate group.
  • Use kinetic studies (e.g., in situ IR) to track reaction rates.
  • Compare turnover numbers (TONs) with analogous substrates lacking fluorine to isolate electronic effects .

Advanced: How can discrepancies between crystallographic bond lengths and DFT-calculated values be resolved?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., thermal motion) or experimental artifacts. Strategies include:

Refinement Checks : Re-analyze SHELXL refinement parameters (e.g., ADPs, restraints).

Neutron Diffraction : Resolves hydrogen positions more accurately than X-ray.

Temperature-Dependent Studies : Collect data at 100 K to reduce thermal disorder.

Computational Validation : Compare experimental data with gas-phase DFT models (accounting for crystal packing forces using periodic boundary conditions) .

Advanced: How do hydrogen-bonding networks affect the crystal packing of derivatives?

Methodological Answer:
Graph set analysis (Etter’s method) categorizes hydrogen-bond motifs (e.g., R22(8)R_2^2(8) rings). For this compound:

  • The carbonyl oxygen may act as an acceptor, forming C=O···H–N interactions with co-crystallized amines.
  • Fluorine’s low polarizability reduces its role as an acceptor, but Br···π interactions may contribute.
  • Use Mercury (CCDC) to map intermolecular contacts and correlate packing with solubility trends .

Basic: What purification methods are suitable for this compound, given its solubility profile?

Methodological Answer:

Recrystallization : Use ethyl acetate/hexane mixtures (polar aprotic solvent system) to exploit temperature-dependent solubility.

Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% EtOAc in DCM). Monitor fractions via TLC (UV-active spots).

Solubility Testing : Pre-screen solvents (DMF, THF) using Hansen solubility parameters to optimize yields .

Advanced: What mechanistic insights explain steric effects in Pd-catalyzed functionalization of this substrate?

Methodological Answer:
The 3-carboxylate group creates steric bulk near the reactive C–Br bond, slowing transmetalation. To address this:

  • Use bulky ligands (e.g., t-BuXPhos) to prevent catalyst poisoning.
  • Conduct Hammett studies with para-substituted analogs to quantify steric vs. electronic contributions.
  • Analyze X-ray structures of Pd intermediates (e.g., oxidative addition complexes) to identify geometric constraints .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-6-fluoropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-6-fluoropyridine-3-carboxylate

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